molecular formula C19H22N4O5S B2495836 (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine CAS No. 383147-27-1

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine

Cat. No.: B2495836
CAS No.: 383147-27-1
M. Wt: 418.47
InChI Key: LSQOOZLDXMHVHS-XSFVSMFZSA-N
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Description

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonylation of the piperazine ring and the introduction of the methoxy group through a methoxylation reaction. The final step involves the formation of the methyleneamine linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine: shares similarities with other compounds containing piperazine rings and nitrophenyl groups.

    This compound: can be compared to other sulfonylated piperazine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-methoxy-1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-15-3-6-17(7-4-15)29(26,27)22-11-9-21(10-12-22)18-8-5-16(14-20-28-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOOZLDXMHVHS-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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